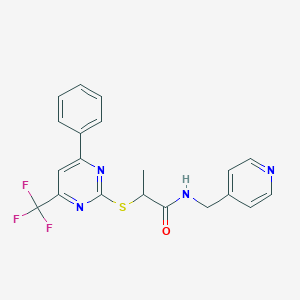
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide, also known as CP-31398, is a small molecule that has gained attention in the field of cancer research due to its potential as a therapeutic agent. CP-31398 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for further investigation.
作用機序
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to stabilize the p53 protein, which is often mutated or dysfunctional in cancer cells. This stabilization leads to the activation of p53-dependent pathways, including the induction of apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has also been shown to inhibit the interaction between p53 and its negative regulator, MDM2, further enhancing the activation of p53-dependent pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and division, and promote cell cycle arrest. N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth and survival. Additionally, N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to enhance the immune response to cancer cells, leading to increased tumor cell death.
実験室実験の利点と制限
One advantage of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide is its specificity for p53-dependent pathways, making it a promising candidate for cancer treatment. Additionally, N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been shown to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide is its poor solubility in water, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide. One area of interest is the development of more effective formulations of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide to improve its solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide in humans. Finally, the potential for N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide to be used in combination with other cancer therapies, such as chemotherapy and radiation, should be explored to determine if it can enhance their effectiveness.
合成法
The synthesis of N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide involves several steps, including the condensation of 4-chloroaniline with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazide. This intermediate is then reacted with phenyl isothiocyanate to form the corresponding phenylthiocarbamoyl derivative. The final step involves the reaction of this intermediate with 3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidine to form N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide.
科学的研究の応用
N-(4-chlorophenyl)-2-(3-(3-methoxypropyl)-4-oxo-2-((phenylsulfonyl)imino)thiazolidin-5-yl)acetamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the tumor suppressor protein p53. This activation leads to the inhibition of cell growth and division, ultimately resulting in the death of cancer cells.
特性
分子式 |
C21H22ClN3O5S2 |
|---|---|
分子量 |
496 g/mol |
IUPAC名 |
2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-30-13-5-12-25-20(27)18(14-19(26)23-16-10-8-15(22)9-11-16)31-21(25)24-32(28,29)17-6-3-2-4-7-17/h2-4,6-11,18H,5,12-14H2,1H3,(H,23,26) |
InChIキー |
WFTRFWSEDHVVOE-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
正規SMILES |
COCCCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B284293.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)

![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)
![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)